![molecular formula C12H17ClN2 B3036457 1-(3-Chlorobenzyl)piperidin-4-amine CAS No. 343778-59-6](/img/structure/B3036457.png)
1-(3-Chlorobenzyl)piperidin-4-amine
Overview
Description
1-(3-Chlorobenzyl)piperidin-4-amine, also known as 3-CPA, is an organic compound with the molecular formula C12H17ClN2. This compound belongs to the class of organic compounds known as 4-benzylpiperidines .
Molecular Structure Analysis
The molecular weight of 1-(3-Chlorobenzyl)piperidin-4-amine is 224.73 g/mol. The structure of this compound includes a benzyl group attached to the 4-position of a piperidine .Scientific Research Applications
Inhibitors of Cholinesterases
“1-(3-Chlorobenzyl)piperidin-4-amine” has been used in the design of new inhibitors of cholinesterases . Cholinesterases are important biological targets responsible for regulation of cholinergic transmission, and their inhibitors are used for the treatment of Alzheimer’s disease . The compound was found to be an effective acetylcholinesterase inhibitor with IC 50 values in the mid-nanomolar to low micromolar range .
Alzheimer’s Disease Treatment
The compound has been used in the development of potential inhibitors of Alzheimer’s disease . It has been used in the design of piperidine-based 2H chromen-2-one derivatives, which have shown potential against targeted enzymes, i.e., cholinesterase’s and monoamine oxidase enzymes . The QSAR model predicted their IC 50 values, with compound 4 k and 4kk as the most potent multi-targeted derivative .
Antimalarial Molecules
Although not directly mentioned in the search results, 1, 4-disubstituted piperidines, a class of compounds to which “1-(3-Chlorobenzyl)piperidin-4-amine” belongs, have been evaluated for their antimalarial properties . The emergence of resistance to artemisinins and some of their combinations in chemotherapy of clinical malaria has intensified the search for novel safe efficacious antimalarial molecules .
Mechanism of Action
Target of Action
1-(3-Chlorobenzyl)piperidin-4-amine is a potent and selective inhibitor of protein kinase B (PKB or Akt) . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway .
Mode of Action
This compound acts as an ATP-competitive inhibitor, binding to the active site of PKB . It inhibits PKB activity by preventing ATP from binding, which is necessary for the phosphorylation process that activates the kinase .
Biochemical Pathways
The inhibition of PKB affects the PI3K signaling pathway . This pathway is involved in cellular processes such as cell proliferation and survival . By inhibiting PKB, this compound can potentially disrupt these processes, leading to effects such as reduced cell proliferation and increased apoptosis .
Pharmacokinetics
Similar compounds have been found to have rapid clearance and low oral bioavailability due to metabolism in vivo
Result of Action
The molecular and cellular effects of 1-(3-Chlorobenzyl)piperidin-4-amine’s action are largely dependent on the specific cell type and the overall state of the PI3K signaling pathway within those cells . In general, inhibition of PKB can lead to reduced cell proliferation and increased apoptosis .
Action Environment
The action, efficacy, and stability of 1-(3-Chlorobenzyl)piperidin-4-amine can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its ability to interact with its target . Additionally, the presence of other molecules can impact the compound’s bioavailability and its overall effect .
properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]piperidin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c13-11-3-1-2-10(8-11)9-15-6-4-12(14)5-7-15/h1-3,8,12H,4-7,9,14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJVQMGXUOSEMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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